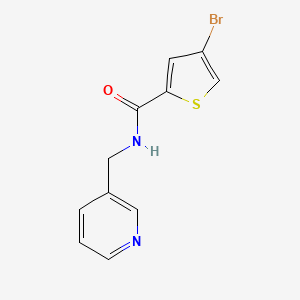![molecular formula C18H15N3O3S B10978995 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B10978995.png)
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multiple steps. One common method includes the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require heating and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. For example, selective acylation reactions can be performed in microreactors to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The thiazole ring can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction processes and electrophiles for substitution reactions. Conditions often involve catalysts and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE: Shares structural similarities but differs in functional groups and applications.
N-(3-Amino-4-methylphenyl)benzamide: Another related compound with different synthetic routes and applications.
Uniqueness
3-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring and nitro group make it particularly versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H15N3O3S/c1-11-3-5-13(6-4-11)15-10-25-18(19-15)20-17(22)14-7-8-16(21(23)24)12(2)9-14/h3-10H,1-2H3,(H,19,20,22) |
InChI Key |
YSOYJFNGCONHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
![1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole](/img/structure/B10978921.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10978932.png)
![Ethyl 2-[(3-methylbutanoyl)amino]benzoate](/img/structure/B10978939.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10978940.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)

![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B10978962.png)
![N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B10978986.png)

